Methylisatoic acid
Description
Overview of N-Methylisatoic Anhydride (B1165640) (NMIA) and its Derivative Context
N-Methylisatoic Anhydride (NMIA), a derivative of isatoic anhydride, is a heterocyclic compound with the molecular formula C₉H₇NO₃. It is structurally defined as a 1-methyl-3,1-benzoxazine-2,4-dione. chemicalbook.com This anhydride is recognized for its utility as a reactive intermediate in organic synthesis. chemimpex.com The presence of a methyl group on the nitrogen atom distinguishes it from its parent compound, isatoic anhydride, and influences its reactivity and applications.
In chemical research, NMIA is primarily utilized as a precursor for the synthesis of more complex molecules. chemimpex.com It readily undergoes reactions such as acylation with nucleophiles like amines and alcohols, owing to the reactive carbonyl group within its structure. This reactivity makes it a valuable starting material for creating a variety of heterocyclic systems. For instance, NMIA is a key component in the synthesis of quinazoline (B50416) derivatives. iosrphr.orgresearchgate.net The reaction of NMIA with an appropriate amine, followed by cyclization, provides a straightforward route to substituted quinazolinones, a class of compounds with significant interest in medicinal chemistry. iosrphr.org
Furthermore, NMIA serves as an important reagent in the field of nucleic acid chemistry. It is widely used for resolving the secondary structures of RNA through a technique known as Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). chemicalbook.comabmole.com In this method, NMIA selectively acylates the 2'-hydroxyl group of flexible, unpaired ribonucleotides in an RNA strand. nih.gov The resulting adducts block the progression of the reverse transcriptase enzyme, allowing researchers to map the single-stranded regions of the RNA molecule and thus infer its secondary structure. The reaction rate of NMIA is considered relatively slow, which is suitable for experiments requiring longer exposure times to capture the dynamic nature of RNA folding. nih.gov
Table 1: Physicochemical Properties of N-Methylisatoic Anhydride
| Property | Value |
| CAS Number | 10328-92-4 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | White to orange to green crystalline powder; brownish chunks |
| Melting Point | 165-180 °C (decomposes) |
| Boiling Point | 297.5 °C |
Data sourced from multiple references. chemicalbook.comchemimpex.combiosynth.comsigmaaldrich.com
Historical Development and Significance of Isatoic Acid Derivatives
The study of isatoic acid and its derivatives dates back to the 19th century, with isatin (B1672199) (1H-indole-2,3-dione) first being obtained in 1841 from the oxidation of indigo. scielo.br Isatoic anhydride itself, also known as 2H-3,1-benzoxazine-2,4(1H)-dione, became a cornerstone intermediate in organic synthesis. google.com Historically, these compounds have been prized for their synthetic versatility, acting as precursors for a wide array of heterocyclic compounds, including indoles and quinolines. scielo.br
The significance of isatoic anhydride and its derivatives, including NMIA, lies in their ability to serve as efficient "masked" anthranilic acid synthons. The anhydride ring can be readily opened by nucleophiles, leading to the formation of N-substituted anthranilamides. These intermediates can then be cyclized to form various fused heterocyclic systems. This strategy has been widely employed in the synthesis of quinazolinones, a class of compounds that first gained prominence for their diverse biological activities. derpharmachemica.comorgchemres.org The first synthesis of quinazoline was reported in 1903. orgchemres.org
Over the decades, synthetic methodologies have evolved. Early methods often required harsh conditions, but modern approaches focus on more efficient and environmentally benign syntheses. For example, one-pot, three-component reactions involving isatoic anhydride, an aldehyde, and an amine source (like ammonium (B1175870) acetate) have been developed to produce quinazolinone libraries efficiently. derpharmachemica.comorgchemres.org The development of N-substituted isatoic anhydrides, such as NMIA, expanded the synthetic toolbox, allowing for the introduction of specific substituents at the N-1 position of the resulting quinazoline ring, which is known to influence the properties of the final compound. iosrphr.org This historical progression highlights a continuous drive to refine the use of isatoic anhydride derivatives as powerful tools in synthetic chemistry. derpharmachemica.com
Scope and Objectives of Current Research Trajectories
Current research involving N-Methylisatoic Anhydride and related derivatives is focused on several key areas, primarily leveraging its established reactivity for novel applications.
One major trajectory is the continued development of advanced chemical probes for biomolecule analysis. Building on the success of NMIA in SHAPE chemistry, researchers are designing new generations of isatoic anhydrides. The objective is to create reagents with modulated reactivity for different experimental needs. rsc.org For example, the synthesis of 1-methyl-7-nitroisatoic anhydride (1M7) provides a reagent that reacts faster than NMIA, allowing for "snapshot" analysis of RNA structure at specific moments. nih.gov Another goal is to attach functional groups, such as biotin (B1667282), to the isatoic anhydride core. nih.govrsc.org This functionalization aims to develop tools for the selective separation and purification of RNA from complex biological mixtures, where the biotin tag allows for capture on streptavidin-coated media. nih.govrsc.org
A second significant research direction is the synthesis of novel heterocyclic compounds for potential use in materials science and medicinal chemistry. NMIA serves as a key starting material for creating libraries of quinazoline derivatives. researchgate.net The objective of this research is to explore how different substitutions on the quinazoline scaffold, made possible by starting with NMIA, affect the final molecule's properties. iosrphr.org These studies aim to generate new compounds that can be evaluated for various applications, from specialty polymers and dyes to serving as intermediates in the development of new pharmaceutical agents. chemimpex.com For example, recent studies have reported the synthesis of novel spiroquinazoline (B1250128) derivatives from NMIA, which were then investigated for their biochemical properties. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-[carboxy(methyl)amino]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-10(9(13)14)7-5-3-2-4-6(7)8(11)12/h2-5H,1H3,(H,11,12)(H,13,14) |
InChI Key |
ZFOXUSLPVYCCRX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization
Established Synthetic Pathways for Methylisatoic Acid and its Analogues
Traditional methods for synthesizing N-methylisatoic anhydride (B1165640), a direct precursor to this compound, rely on fundamental organic reactions. These established routes have been widely used due to their reliability and the accessibility of starting materials.
The critical step in forming the characteristic benzoxazine-dione ring system of N-methylisatoic anhydride is an intramolecular cyclization. One of the most common methods involves the cyclization of an N-substituted anthranilic acid derivative.
A prominent example is the treatment of N-methyl anthranilic acid with a phosgene (B1210022) equivalent, such as triphosgene (B27547). In this reaction, the amino and carboxylic acid functionalities of the N-methyl anthranilic acid react with triphosgene, leading to the formation of the cyclic anhydride ring with the elimination of hydrogen chloride. slideshare.net This process is typically carried out in an appropriate organic solvent like methylene (B1212753) chloride or toluene. slideshare.netgoogle.com Another established cyclization method involves the simple heating of N-carbomethoxymethylanthranilic acid, which undergoes an intramolecular reaction to form N-methylisatoic anhydride. wgtn.ac.nz
The reaction of isatoic anhydride with an amine generally proceeds via ring-opening, with a loss of carbon dioxide, to yield an N-substituted anthranilamide. To form quinazolinediones, a subsequent cyclization step is often required, involving carbonylation of the preformed anthranilamide with agents like triphosgene or di-tert-butyl dicarbonate. tsijournals.com
Condensation reactions are fundamental to building the necessary precursors for N-methylisatoic anhydride. A condensation reaction is one in which two molecules combine, typically with the loss of a small molecule like water. researchgate.netindianchemicalsociety.com
A key preparative step involves the condensation of o-chlorobenzoic acid with methylamine. slideshare.net This reaction, catalyzed by copper powder and using an acid-binding agent like anhydrous potassium carbonate, forms the intermediate N-methyl anthranilic acid. slideshare.net This step is crucial as it introduces the N-methyl group that is characteristic of the final product. The reaction solvent for this condensation can be water or dimethylformamide (DMF). slideshare.net
Another significant reaction that can be classified in this context is the formation of quinazoline (B50416) alkaloids from N-methylisatoic anhydride. For instance, the condensation and subsequent cyclization between 2-methylamino-N-(2'-phenylethyl) benzamide (B126) and methylchloroformate yields 1-methyl-3-(2'-phenylethyl)-1H,3H-quinazoline-2,4-dione. wgtn.ac.nz
A common and cost-effective approach begins with o-chlorobenzoic acid and methylamine . slideshare.net An alternative and widely used starting material is isatoic anhydride itself, which can be N-alkylated to produce N-methylisatoic anhydride. rsc.orgacs.org This direct alkylation is often performed using methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. rsc.orgresearchgate.net
N-methylanthranilic acid is the most direct precursor for the cyclization step to form N-methylisatoic anhydride. slideshare.netwgtn.ac.nz For the synthesis of analogues, substituted anthranilic acids or isatins are employed. For example, 2-aminoterephthalic acid is a precursor for synthesizing 7-carboxy-N-methylisatoic anhydride. google.com Similarly, 4-nitroisatoic anhydride (4NIA) is the starting material for the synthesis of the SHAPE reagent 1-methyl-7-nitroisatoic anhydride (1m7). researchgate.netnih.gov
| Precursor Compound | Resulting Product/Intermediate | Synthetic Context | References |
| o-Chlorobenzoic Acid | N-Methyl anthranilic acid | Condensation with methylamine | slideshare.net |
| Isatoic Anhydride | N-Methylisatoic anhydride | Direct N-methylation | rsc.orgacs.org |
| N-Methylanthranilic Acid | N-Methylisatoic anhydride | Cyclization with phosgene equivalents | slideshare.netwgtn.ac.nz |
| 4-Nitroisatoic Anhydride | 1-Methyl-7-nitroisatoic anhydride | N-methylation for SHAPE reagent synthesis | researchgate.netnih.gov |
| 2-Aminoterephthalic Acid | 7-Carboxy-N-methylisatoic anhydride | Synthesis of functionalized analogues | google.com |
Advanced Synthetic Strategies and Process Intensification
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for preparing N-methylisatoic anhydride and related compounds. These strategies include the use of novel catalysts and the adoption of green chemistry principles.
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the activation of N-methylisatoic anhydride. NHC catalysis offers a direct decarboxylative strategy to generate aza-ortho-quinone methide (aza-o-QM) intermediates from N-methylisatoic anhydride. google.comscispace.com
In this process, the addition of an NHC catalyst to N-methylisatoic anhydride results in the formation of a zwitterionic acylazolium intermediate, with the concurrent elimination of carbon dioxide. rsc.orgntu.edu.sg This key intermediate can then react with various electrophiles, such as trifluoromethyl ketones, in a formal [4+2] cycloaddition to produce highly enantioenriched dihydrobenzoxazinones. rsc.orggoogle.comscispace.com This method is notable for its high stereoselectivity and the avoidance of stoichiometric additives or external oxidants. scispace.com The development of chiral NHC catalysts has been pivotal in achieving high enantioselectivity in these reactions. rsc.orgntu.edu.sg
The table below summarizes findings from a study on NHC-catalyzed decarboxylative cycloaddition using N-methylisatoic anhydride and a trifluoromethyl ketone. scispace.com
| Catalyst | Yield (%) | Enantiomeric Ratio (er) |
| Achiral Triazolium | Moderate | N/A |
| Catalyst D (mesityl) | 19 | 98:2 |
| Catalyst A (phenyl) | 48 | 96:4 |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of isatoic anhydride synthesis, this has led to the development of more sustainable methods.
One approach involves the use of microwave irradiation to accelerate reactions, often in solvent-free conditions. tsijournals.com For instance, the synthesis of isatoic anhydrides from carboxylic anhydrides and trimethylsilyl (B98337) azide (B81097) can be achieved in excellent yields in just a few minutes under microwave irradiation, supported on basic alumina. tsijournals.com This method is significantly faster and more environmentally friendly than conventional heating methods. tsijournals.com
Another green strategy is the use of ultrasound irradiation in conjunction with environmentally benign reagents. The oxidation of isatins to isatoic anhydrides has been successfully carried out using a urea-hydrogen peroxide complex, which is a safe and inexpensive oxidant. slideshare.netresearchgate.net The application of ultrasound dramatically reduces reaction times from hours to minutes and provides high yields and purity under mild conditions. slideshare.net
Furthermore, efforts are being made to replace toxic reagents and solvents. For example, traditional methods often use highly toxic phosgene or its derivatives for cyclization. acs.org Developing alternative, safer cyclization agents is an ongoing area of research. Similarly, replacing hazardous solvents with greener alternatives like water or performing reactions in solvent-free systems contributes to a more sustainable synthesis. slideshare.netgoogle.comindianchemicalsociety.com
Flow Chemistry Applications in Continuous Production
The adoption of flow chemistry represents a significant advancement in the continuous production of this compound and other chemical entities. This technology offers numerous benefits over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. amt.uksyrris.commt.com
Continuous flow reactors have been utilized for various reaction types, including those that are highly exothermic or involve hazardous reagents. amt.uknih.gov The smaller reaction volumes inherent to flow systems mitigate safety risks associated with runaway reactions. mt.com Furthermore, the high surface-area-to-volume ratio in microreactors allows for precise temperature control, leading to cleaner product profiles and higher selectivity. contractpharma.com The integration of real-time monitoring through Process Analytical Technology (PAT) allows for immediate adjustments to maintain optimal reaction conditions. mt.com While broadly applicable, specific documented applications of flow chemistry for the direct synthesis of this compound are still emerging in publicly available literature. However, the principles of flow chemistry are highly relevant to the key reaction steps involved in its synthesis, such as N-alkylation and cyclization, suggesting a strong potential for future implementation.
Yield Enhancement and Purity Optimization Protocols
Achieving high yield and purity is a critical aspect of any synthetic protocol. For this compound, this involves careful control of reaction conditions and the implementation of effective purification strategies.
Key parameters that influence yield and purity include temperature, choice of solvent, and the nature of the base used in the reaction. For instance, in the N-alkylation of isatoic anhydride derivatives, lower temperatures and the use of weaker bases can help to minimize the formation of byproducts. The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
Post-reaction, purification is typically achieved through recrystallization or other chromatographic techniques. The choice of solvent for recrystallization is crucial for obtaining a high-purity product. The most common impurities that need to be removed include unreacted starting materials, byproducts from side reactions, and residual solvents. gyrosproteintechnologies.com
Table 1: Parameters for Yield and Purity Optimization
| Parameter | Influence on Yield and Purity | Optimization Strategy |
| Temperature | Affects reaction kinetics and selectivity. Higher temperatures can lead to side reactions. | Control temperature precisely to favor the desired reaction pathway. |
| Solvent | Influences solubility of reactants and intermediates, and can affect reaction rates. | Select a solvent that maximizes the solubility of reactants while minimizing byproduct formation. |
| Base | The strength and concentration of the base can impact the extent of deprotonation and potential side reactions. | Use a weak base to prevent decomposition of sensitive intermediates. |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation. | Monitor reaction progress using analytical techniques like HPLC or TLC to determine the optimal endpoint. |
| Purification Method | Crucial for removing impurities and achieving the desired product quality. | Employ recrystallization with an appropriate solvent system or chromatography for effective purification. |
Comparative Analysis of Synthetic Efficiencies and Scalability
Several synthetic routes to this compound have been reported, each with varying efficiencies and scalability. A common industrial approach involves the cyclization of anthranilic acid derivatives. This method is often favored for its cost-effectiveness and scalability.
Another route involves the reaction of isatoic anhydride with a methylating agent. While this can be a high-yielding reaction, the use of certain methylating agents like methyl iodide or dimethyl sulfate can pose toxicity and cost challenges for large-scale industrial production. google.com
A patented method describes the synthesis of N-methyl isatoic anhydride starting from o-chlorobenzoic acid and methylamine. google.com This multi-step process involves a condensation reaction followed by cyclization with triphosgene. google.com The use of readily available and cheaper raw materials makes this route attractive for industrial applications. google.com
Table 2: Comparative Analysis of Synthetic Routes to this compound
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Scalability |
| N-alkylation of Isatoic Anhydride | Isatoic anhydride, Methylamine | Ethanol (B145695) or Methanol | >88% (for N-benzylation) | Good, but depends on the cost and toxicity of the alkylating agent. google.com |
| Cyclization of N-methylanthranilic acid | N-methylanthranilic acid | Triphosgene | Not explicitly stated for the final product, but the precursor synthesis has a 75.4% yield. iosrphr.org | Potentially good, as it avoids highly toxic methylating agents. |
| From o-chlorobenzoic acid | o-chlorobenzoic acid, Methylamine | Anhydrous potassium carbonate, Copper powder, Triphosgene | Not specified in the patent abstract. | Designed for industrial production due to cheap and readily available raw materials. google.com |
The scalability of a synthetic route is a critical factor for industrial production. Factors that influence scalability include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of product isolation and purification. numberanalytics.com Routes that utilize less hazardous reagents and operate under milder conditions are generally more amenable to large-scale production.
Chemical Reactivity and Derivatization Studies
Fundamental Reaction Pathways of Methylisatoic Acid
This compound, a cyclic anhydride (B1165640), exhibits a range of chemical reactivities centered around its anhydride functionality and aromatic core. Understanding these fundamental reaction pathways is crucial for its application in organic synthesis.
The core reactivity of this compound involves the nucleophilic attack on one of the carbonyl carbons of the anhydride ring. This attack leads to the opening of the heterocyclic ring system. A variety of nucleophiles can initiate this process, including amines, alcohols, and water.
The general mechanism proceeds via the addition of the nucleophile to a carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the acyl-oxygen bond and opening the ring to form a derivative of 2-(methylamino)benzoic acid. For instance, reaction with an amine yields an N-acylated amine.
A notable example is the reaction with glycine (B1666218) in the presence of triethylamine (B128534). The triethylamine deprotonates glycine, and the resulting carboxylate attacks a carbonyl carbon of the 5-chloro-N-methylisatoic anhydride. Subsequent rearrangement and decarboxylation lead to the formation of a new amide linkage. stackexchange.com This type of reaction highlights the utility of methylisatoic anhydride in peptide synthesis and the construction of complex nitrogen-containing molecules. researchgate.net
The reactivity of the anhydride can be modulated by substituents on the aromatic ring. For example, the presence of a nitro group, as in 1-methyl-7-nitroisatoic anhydride (1M7), enhances the electrophilicity of the carbonyl carbons, leading to faster reaction rates compared to the unsubstituted N-methylisatoic anhydride (NMIA). nih.gov
Table 1: Examples of Nucleophilic Ring-Opening Reactions of this compound Derivatives
| Reactant | Nucleophile | Product | Reference |
|---|---|---|---|
| 5-chloro-N-methylisatoic anhydride | Glycine/Triethylamine | Amide derivative | stackexchange.com |
| N-methylisatoic anhydride | Amines | N-acylated amines | |
| N-methylisatoic anhydride | Alcohols | Esters | |
| Isatoic anhydride | Methylamine | N-methylisatoic anhydride |
Hydrolysis Pathways and Products
In the presence of water, particularly under basic or acidic conditions, this compound undergoes hydrolysis. This reaction involves the nucleophilic attack of a water molecule on a carbonyl carbon, leading to the opening of the anhydride ring.
Under basic conditions, such as refluxing in a mixture of water and ethanol (B145695) with sodium hydroxide, the dihydropyridine (B1217469) ring of a derivative of this compound can be cleaved to yield 2-(methylamino)benzoic acid in high yield. chemmethod.com Similarly, hydrolysis of 4-Methyl-isatoic anhydride in the presence of water results in the formation of anthranilic acid and carbon dioxide.
The stability towards hydrolysis can be a key factor in its applications. For example, in the context of RNA structure probing, the rate of hydrolysis of isatoic anhydride derivatives is a critical parameter. charlotte.edu The hydrolysis of N-methylisatoic anhydride (NMIA) leads to the formation of 2-(methylamino)benzoic acid. chemmethod.com
Decarboxylation, the loss of carbon dioxide, is another significant reaction pathway for derivatives formed from the ring-opening of this compound. This process is often observed when the ring-opened intermediate contains a carboxylic acid group positioned beta to a carbonyl group (a β-keto acid).
The mechanism of decarboxylation of a β-keto acid typically proceeds through a cyclic, concerted transition state. masterorganicchemistry.comucalgary.ca This involves the transfer of a proton from the carboxylic acid to the carbonyl oxygen, simultaneous with the cleavage of the carbon-carbon bond to release carbon dioxide and form an enol intermediate. The enol then tautomerizes to the more stable keto form. ucalgary.ca
In the reaction of 5-chloro-N-methylisatoic anhydride with glycine, decarboxylation of an intermediate is a key step in the formation of the final amide product. stackexchange.com This decarboxylation is a common feature in reactions where isatoic anhydrides are used as synthons for heterocyclic compounds.
Synthesis of Novel this compound Derivatives and Scaffolds
The versatile reactivity of this compound allows for its derivatization to create a wide array of novel compounds and molecular scaffolds with potential applications in various fields of chemistry.
Modification of the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions. These modifications can introduce a range of functional groups, thereby tuning the electronic and steric properties of the molecule.
For example, Friedel-Crafts alkylation or directed ortho-methylation can be employed to introduce methyl groups onto the aromatic system. vulcanchem.com The synthesis of 4,5,6-trimethoxy-N-methylisatoic anhydride and 6-methoxy-4,5-methylenedioxy-N-methylisatoic anhydride demonstrates the feasibility of introducing multiple substituents onto the benzene (B151609) ring, which can then be used to synthesize complex natural products like acridone (B373769) alkaloids. researchgate.net
Furthermore, late-stage functionalization techniques, such as electrochemical C-H bond functionalization, offer modern approaches to introduce groups like trifluoromethyl (CF3) or sulfonamide moieties onto the aromatic core. beilstein-journals.org These methods provide efficient routes to novel derivatives that might be difficult to access through traditional synthetic methods.
The anhydride moiety is the primary site for transformations leading to a diverse range of heterocyclic and open-chain structures.
Reaction of N-methylisatoic anhydride with malononitrile (B47326) in pyridine (B92270) leads to the formation of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile via a ring-opening/ring-closure pathway. chemmethod.com Similarly, reaction with the lithium enolate of an acetophenone (B1666503) can produce N-methyl-2-aryl-4-quinolone alkaloids. researchgate.net
The anhydride can also be used to construct larger ring systems. For instance, reaction with diamines can form symmetrical bis-amides, which can be further reacted to create bis-(1,3,2-benzodiazaphosphorinones). researchgate.net Another application is in the synthesis of quinoline (B57606) derivatives. For example, 5-methylisatoic anhydride can be treated with triphosgene (B27547) to form an intermediate that reacts with a sodium enolate to eventually yield a substituted quinoline. vulcanchem.com
The selective acylation of the 2'-hydroxyl group of RNA by N-methylisatoic anhydride (NMIA) and its derivatives is a powerful tool in chemical biology for probing RNA structure. nih.gov Biotin-conjugated N-methylisatoic anhydride has been developed for the selective separation of RNA from DNA-RNA mixtures. rsc.org
Formation of Heterocyclic Systems (e.g., Quinolines, Quinazolines)
N-Methylisatoic anhydride serves as a valuable precursor for the synthesis of quinoline and quinazoline (B50416) derivatives. These reactions typically involve the nucleophilic attack on one of the carbonyl groups of the anhydride ring, followed by cyclization.
The reaction of N-methylisatoic anhydride with carbanions derived from active methylene (B1212753) compounds is a common strategy for synthesizing quinoline derivatives. For instance, the reaction with malononitrile in pyridine leads to the formation of 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile through a ring-opening and subsequent ring-closure pathway. chemmethod.com Similarly, lithium enolates generated from aliphatic methyl ketones react with N-methylisatoic anhydride at low temperatures to produce 2-alkyl-4-quinolone alkaloids in a single step. capes.gov.br This method has been successfully applied to the synthesis of the alkaloid dihydroevocarpine. capes.gov.br
Furthermore, the reaction with the lithium enolates of esters yields β-ketoesters, which can be thermally cyclized to afford 3-substituted-4-hydroxy-1-methyl-2(1H)-quinolinones. researchgate.net This approach is particularly useful for synthesizing quinoline alkaloids. researchgate.net The dianion of hydroxyacetone (B41140) also reacts with N-methylisatoic anhydride to furnish 2-hydroxymethyl-1-methylquinolin-4(1H)-one. capes.gov.br
In a similar vein, N-methylisatoic anhydride is a key starting material for quinazoline synthesis. The reaction with amines can lead to the formation of N-methylquinazoline-2,4-diones, although yields can sometimes be moderate. nih.gov An alternative and efficient method involves the reaction of N-methylisatoic anhydride with amines mediated by triphenylphosphine-iodine (Ph3P-I2), which proceeds via an amine attack at the C-4 position followed by cyclization upon heating in the presence of a base. clockss.org This one-pot process allows for the rapid construction of a variety of N3-substituted quinazoline-2,4-diones. clockss.org Spiroquinazoline (B1250128) derivatives have also been synthesized using N-methylisatoic anhydride as a starting material. tjpr.org
Table 1: Synthesis of Heterocyclic Systems from N-Methylisatoic Anhydride
| Reactant(s) | Product Type | Key Conditions | Reference(s) |
|---|---|---|---|
| Malononitrile | 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile | Pyridine, reflux | chemmethod.com |
| Lithium enolates of aliphatic methyl ketones | 2-Alkyl-4-quinolone alkaloids | -78°C | capes.gov.br |
| Lithium enolates of esters | 3-Substituted-4-hydroxy-1-methyl-2(1H)-quinolinones | Thermal cyclization of intermediate β-ketoester | researchgate.net |
| Dianion of hydroxyacetone | 2-Hydroxymethyl-1-methylquinolin-4(1H)-one | LDA, THF, -65°C | capes.gov.br |
| Amines | N-Methylquinazoline-2,4-diones | Varies, can be low yield | nih.gov |
| Amines with Ph3P-I2 | N3-Substituted quinazoline-2,4-diones | Heating with base | clockss.org |
| --- | Spiroquinazoline derivatives | --- | tjpr.org |
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms of N-methylisatoic anhydride is crucial for optimizing reaction conditions and predicting product outcomes. Studies have focused on elucidating reaction intermediates and considering the kinetic and thermodynamic factors that govern these transformations.
Elucidation of Reaction Intermediates
The reactions of N-methylisatoic anhydride proceed through several key intermediates. In reactions with nucleophiles, the initial step is typically the attack on one of the carbonyl carbons of the anhydride ring. For example, in the reaction with glycine in the presence of triethylamine, the amino group of glycine attacks the more electrophilic ester carbonyl group. stackexchange.com This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the opening of the anhydride ring. stackexchange.com
In the synthesis of quinazolinediones from isatoic anhydrides and amines, a proposed mechanism involves the initial formation of a 2-isocyanatobenzamide species as a possible reaction intermediate. clockss.org Another study suggests that in the reaction of functionalized aryllithium reagents with N-methylisatoic anhydride, an intermediate N-lithio salt is formed. tcnj.edu However, due to the non-nucleophilic nature of this intermediate, intramolecular cyclization did not occur, leading to the isolation of functionalized aminobenzophenone derivatives. tcnj.edu
In the synthesis of quinoline derivatives, the reaction of N-methylisatoic anhydride with the lithium enolate of an acetophenone is proposed to proceed through a Pummerer-type rearrangement. scispace.com The reaction of N-methylisatoic anhydride with malononitrile is believed to follow a ring-opening/ring-closure pathway to yield the final quinoline product. chemmethod.com
Kinetic and Thermodynamic Considerations
The reactivity of N-methylisatoic anhydride is influenced by both kinetic and thermodynamic factors. The presence of the methyl group on the nitrogen atom generally makes the reaction proceed with slightly more difficulty compared to the unsubstituted isatoic anhydride. myttex.net
Kinetic studies on the alkaline hydrolysis of N-methylisatin, a related compound, have shown that the rate of reaction decreases with an increasing concentration of an organic co-solvent like N,N-dimethylacetamide (DMA). researchgate.net This suggests that the transition state is more solvated by water than the reactants. The thermodynamic activation parameters, such as enthalpy and entropy of activation, have been calculated and discussed in terms of the solvation of the activated complex. researchgate.net
The choice of base and solvent can significantly impact the reaction pathway and product distribution. For instance, in the synthesis of N-methylquinazoline-2,4-diones, using tetramethylguanidine as a base for the methylation of pre-formed quinazolinediones gave significantly better yields than the direct reaction of N-methylisatoic anhydride with amines. nih.gov This highlights the importance of kinetic control in achieving desired products. The thermodynamic stability of the final heterocyclic product also drives the reaction towards cyclization.
Table 2: Investigated Reaction Mechanisms of N-Methylisatoic Anhydride
| Reaction Type | Proposed Intermediate(s) | Key Mechanistic Insights | Reference(s) |
|---|---|---|---|
| Reaction with glycine | Tetrahedral intermediate, amido anion | Nucleophilic attack by the amino group on the ester carbonyl. | stackexchange.com |
| Quinazolinedione synthesis with amines | 2-Isocyanatobenzamide | Amine attacks the C-4 position of the anhydride. | clockss.org |
| Reaction with aryllithium reagents | N-lithio salt | The intermediate is non-nucleophilic, preventing intramolecular cyclization. | tcnj.edu |
| Quinolone synthesis with acetophenone enolates | --- | Proposed to involve a Pummerer-type rearrangement. | scispace.com |
| Quinolone synthesis with malononitrile | --- | Proceeds via a ring-opening/ring-closure pathway. | chemmethod.com |
| Alkaline hydrolysis (of related N-methylisatin) | Activated complex | Reaction rate is influenced by solvent polarity and solvation of the transition state. | researchgate.net |
Spectroscopic and Analytical Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of methylisatoic acid.
¹H NMR Spectroscopy: In proton NMR (¹H NMR), the chemical shifts of protons provide information about their local electronic environment. Protons attached to saturated, sp³-hybridized carbons generally appear at higher fields, while those on sp²-hybridized carbons are found at lower fields. libretexts.org Protons on carbons adjacent to electronegative atoms like oxygen or nitrogen are also shifted to lower fields. libretexts.org For aromatic compounds, the protons on the ring typically resonate between 6.5 and 8.0 δ. libretexts.org The N-methyl group in a related quinazoline (B50416) alkaloid, a derivative of this compound, was observed at 3.72 ppm. iosrphr.org
¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides a count of the number of distinct carbon atoms in a molecule. libretexts.org The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and its electronic environment. libretexts.org Generally, sp³-hybridized carbons absorb between 0 and 90 δ, while sp²-hybridized carbons are found between 110 and 220 δ. libretexts.org Carbonyl carbons (C=O) are particularly deshielded and appear at the low-field end of the spectrum, typically from 160 to 220 δ. libretexts.org In a related quinazoline alkaloid, the carbonyl carbon (C-4) resonated at 161.57 ppm, and the N-methyl carbon was found at 30.64 ppm. iosrphr.org
Interactive Table: Predicted NMR Data for this compound Derivatives
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 libretexts.org | 110 - 150 (estimated) |
| N-CH₃ | ~3.7 iosrphr.org | ~30 iosrphr.org |
| C=O (carbonyl) | N/A | 160 - 180 (estimated) |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns. wikipedia.org
In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment. uni-saarland.de The resulting mass spectrum displays the relative abundance of these fragments. The peak with the highest mass-to-charge ratio often corresponds to the molecular ion (M+•), which provides the molecular weight of the compound. chim.lu
The fragmentation of the molecular ion is not random; it breaks at the weakest bonds and in ways that form the most stable fragments. uni-saarland.de For N-methylisatoic anhydride (B1165640), a closely related compound, the top three peaks in its mass spectrum are observed at m/z 104, 105, and 133. nih.gov The fragmentation of aromatic compounds often results in a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org
Interactive Table: Key Mass Spectrometry Fragments for N-Methylisatoic Anhydride
| m/z | Interpretation |
| 177 | Molecular Ion (M+•) |
| 133 | Loss of CO₂ (M - 44) |
| 105 | [C₇H₅NO]+• |
| 104 | [C₇H₄NO]+ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. orgchemboulder.com Different functional groups absorb IR radiation at characteristic frequencies, which correspond to specific vibrational modes of the bonds within the group.
For a molecule like this compound, which contains a carboxylic acid and an N-methyl group on an aromatic ring, the IR spectrum would be expected to show several key absorption bands. The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. orgchemboulder.com The C=O (carbonyl) stretch of the carboxylic acid gives a strong, intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine would likely be observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com Additionally, C-H stretching vibrations for the aromatic ring and the methyl group would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.org
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) orgchemboulder.com |
| Carbonyl | C=O Stretch | 1760-1690 (strong) orgchemboulder.com |
| Aromatic Ring | C-C Stretch (in-ring) | 1600-1400 libretexts.org |
| Aromatic Amine | C-N Stretch | 1335-1250 orgchemboulder.com |
| Methyl Group | C-H Stretch | 3000-2850 libretexts.org |
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. nih.gov
Chromatographic Methods for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. youtube.com Developing a robust HPLC method is essential for assessing the purity of this compound and for quantifying it in various samples.
A typical HPLC method development strategy involves several key steps. youtube.com This includes selecting an appropriate stationary phase (column), such as a C18 column, and optimizing the mobile phase composition. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netnih.gov The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition). pensoft.netnih.gov
Detection is commonly achieved using a UV/VIS detector set at a wavelength where the analyte exhibits strong absorbance. pensoft.net Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures the method is accurate, precise, linear, and specific for the intended analysis. pensoft.net For instance, a method for a related compound was validated for linearity over a specific concentration range and its limits of detection (LOD) and quantification (LOQ) were determined. researchgate.net
Interactive Table: Typical Parameters for HPLC Method Development
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) pensoft.net |
| Mobile Phase | Acetonitrile/Water with acid (e.g., formic acid) nih.gov |
| Flow Rate | 0.2 - 1.0 mL/min pensoft.netnih.gov |
| Detection | UV/VIS at a specific wavelength (e.g., 225 nm) pensoft.net |
| Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds. thermofisher.cominnovatechlabs.com For a compound like this compound, which is a solid at room temperature, GC-MS analysis would typically require derivatization to convert it into a more volatile form suitable for the GC column. Common derivatization techniques for acidic compounds include esterification to produce more volatile esters.
While specific research detailing the GC-MS analysis of this compound is not abundant, data for its closely related anhydride, N-methylisatoic anhydride, is available, indicating its suitability for this analytical method. The National Institute of Standards and Technology (NIST) mass spectrometry data library contains an entry for N-methylisatoic anhydride, confirming its characterization by GC-MS. nih.gov The analysis of such compounds by GC-MS involves their introduction into the gas chromatograph, where they are vaporized and separated based on their boiling points and polarity as they pass through a capillary column. thermofisher.com Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.
The general workflow for analyzing a sample for this compound or its derivatives using GC-MS would involve:
Sample Preparation: Extraction of the analyte from the sample matrix, followed by a derivatization step to increase volatility.
GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column. The temperature of the column is programmed to increase over time to elute compounds with different boiling points.
MS Detection: As the separated compounds elute from the GC column, they are introduced into the mass spectrometer. They are then ionized, typically by electron impact (EI), and the resulting ions are separated by their mass-to-charge ratio (m/z).
The mass spectrum of N-methylisatoic anhydride shows a characteristic fragmentation pattern that allows for its unambiguous identification. The table below summarizes the key mass spectrometry data for N-methylisatoic anhydride from the NIST library. nih.gov
| Property | Value |
|---|---|
| NIST Number | 69984 |
| Library | Main library |
| Total Peaks | 76 |
| Top Peak (m/z) | 133 |
| Molecular Weight | 177.16 g/mol |
Development of Specialized Analytical Assays for this compound Detection
Specialized analytical assays involving this compound chemistry are primarily centered around its anhydride form, N-methylisatoic anhydride (NMIA). NMIA is a key reagent in several advanced biochemical and analytical techniques.
One of the most prominent applications of NMIA is in the Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) technology. medchemexpress.comnih.gov SHAPE is a method used to probe the secondary structure of RNA molecules. nih.gov In this assay, NMIA acts as an electrophilic agent that selectively acylates the 2'-hydroxyl group of flexible, unpaired ribonucleotides in an RNA molecule. nih.govnih.gov The sites of acylation can then be detected by reverse transcription, as the bulky adducts cause the reverse transcriptase to stall, leading to truncated cDNA products. nih.gov The pattern of these truncated products reveals the single-stranded and conformationally dynamic regions of the RNA, providing insights into its structure. rsc.orgchemmethod.com
Another area of development involves the conjugation of NMIA with other molecules to create specialized probes. For instance, biotin-conjugated N-methylisatoic anhydride has been synthesized as a chemical tool for the selective separation of RNA from a mixture of nucleic acids. medchemexpress.com The biotin (B1667282) tag allows for the capture of the acylated RNA using streptavidin-coated magnetic beads. rsc.org
Furthermore, the reactivity of N-methylisatoic anhydride with amines has been exploited to develop fluorescent labeling strategies. It serves as a precursor for the N-methylanthranilic acid fluorophore, which can be used to prepare fluorescent derivatives of peptides and other biomolecules. thermofisher.com These specialized assays are valuable in various research areas, including biochemistry and molecular biology, for studying enzyme activities and molecular interactions. chemimpex.com
The table below summarizes the specialized analytical assays that utilize N-methylisatoic anhydride.
| Assay/Application | Principle | Purpose | Reference |
|---|---|---|---|
| SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) | Selective acylation of the 2'-hydroxyl group of flexible RNA nucleotides by NMIA, followed by detection of modification sites via reverse transcription stalling. | Probing RNA secondary and tertiary structure. | medchemexpress.comnih.govnih.gov |
| Nucleic Acid Separation | Use of biotin-conjugated NMIA to selectively label and capture RNA from a mixture of DNA and RNA using streptavidin affinity purification. | Purification and isolation of RNA. | medchemexpress.comrsc.org |
| Fluorescent Labeling of Amines | NMIA serves as a precursor to the N-methylanthranilic acid fluorophore for labeling primary and secondary amines in biomolecules. | Detection and quantification of amines, peptides, and proteins. | thermofisher.com |
| Enzyme Activity Studies | Used in biochemical assays to study enzyme interactions and metabolic pathways. | Biochemical research. | chemimpex.com |
Computational and Theoretical Chemistry of Methylisatoic Acid
Quantum Chemical Calculations and Electronic
Structure Analysis Quantum chemical calculations provide fundamental insights into the electronic properties of methylisatoic acid (more commonly known as N-methylisatoic anhydride (B1165640) or NMIA). These computational approaches are crucial for rationalizing the molecule's reactivity and for designing new derivatives with tailored properties. wisdomlib.org DFT, in particular, has become a standard tool for studying the electronic structure of molecules like NMIA. researchgate.netunex.es Calculations on the related isatoic anhydride scaffold show that its reactivity is dictated by the chemistry of the heterocyclic ring. researchgate.net
A study involving platinum(IV) complexes incorporated an N-methylisatoate ligand, synthesized through a ring-opening reaction of N-methylisatoic anhydride, and employed Time-Dependent Density Functional Theory (TD-DFT) to characterize the electronic transitions of the resulting complex. rsc.org These calculations showed that the inclusion of the N-methylisatoate ligand was anticipated to impart greater photosensitivity. rsc.org
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory is extensively used to elucidate the intricate mechanisms of reactions involving the isatoic anhydride framework. chemmethod.comcivilica.com These theoretical investigations help to understand reaction pathways, transition states, and the roles of catalysts and substituents. nih.govcdnsciencepub.com For instance, DFT calculations at the M06-2X level of theory have been employed to study the mechanism for the [4+2]-annulation of isatoic anhydride with prop-2-ynylsulfonium, promoted by the catalyst 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in This study detailed a multi-stage reaction involving isomerization, deprotonation, nucleophilic addition, ring-opening, decarboxylation, and intramolecular cycloaddition. rasayanjournal.co.in
In another example, DFT was used to investigate the synthesis of quinazoline (B50416) derivatives. The study confirmed that the oxidation of isatins to form 1-substituted isatoic anhydrides proceeds with high chemoselectivity, a result that was in accordance with DFT quantum chemical calculations using the B3LYP functional. researchgate.net Furthermore, computational studies have been used to evaluate proposed mechanisms for reactions of cyclic anhydrides, such as the Castagnoli–Cushman reaction, sometimes challenging long-held assumptions by revealing high-energy intermediates that render certain pathways unworkable. unex.es
Molecular Orbital Theory and Electron Density Distributions
Molecular Orbital (MO) theory and the analysis of electron density are fundamental to understanding the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. orientjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability. oup.comacs.org
A theoretical study on isatoic anhydride and its derivatives used Frontier Molecular Orbital (FMO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) to probe local reactivity. researchgate.net The analysis of condensed Fukui functions, which are derived from the electron density, helped identify the most probable sites for nucleophilic attack. For the unsubstituted isatoic anhydride, the C2 and C9 carbon atoms were identified as key electrophilic sites, while the O12 atom was the most likely site for nucleophilic attack. researchgate.net Similarly, FMO analysis of the reaction between isatoic anhydride and prop-2-ynylsulfonium demonstrated that they act as C4 and C2 synthons, respectively. rasayanjournal.co.in TD-DFT calculations on a platinum complex containing the N-methylisatoate ligand helped simulate its UV-vis absorption spectrum by characterizing the underlying electronic transitions. rsc.org
| Compound/Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Quinazoline Derivative (AYQ) | DFT/B3LYP/6-31G | -6.722 | -1.723 | 4.999 | acs.org |
| 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide | M06-2X/6-311+G(d,p) | - | - | 4.06 | chemmethod.com |
| 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | M06-2X/6-311+G(d,p) | - | - | 4.47 | chemmethod.com |
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have become an invaluable tool for studying the dynamic interactions between this compound and its primary biological target, RNA. nih.gov These simulations provide an atomistic view of how the SHAPE reagent approaches and binds to the RNA, revealing the conformational changes that facilitate the reaction.
MD studies have shown that for the acylation reaction to occur, the SHAPE reagent must first approach the nucleotide and stabilize in close proximity to the 2'-OH group. acs.org This stabilization is often achieved through stacking interactions with the sugar rings and nucleobases of the RNA. acs.orgnih.gov The flexibility of the nucleotide, particularly the sugar pucker conformation, is a major structural factor influencing reactivity. nih.gov
Simulations have been used to investigate the binding of SHAPE reagents like NMIA and 1-methyl-7-nitroisatoic anhydride (1M7) to RNA structural motifs. nih.govnih.gov One study noted that simulations involving the larger NMIA molecule were more complex compared to smaller reagents. acs.org Other advanced MD simulations have explored the possibility of cooperative binding effects, where the binding of one reagent molecule to a nucleotide can influence the binding of another to a neighboring nucleotide, potentially leading to a non-linear dependence of reactivity on reagent concentration.
Prediction of Reactivity and Selectivity
A hallmark of this compound is its selective reactivity, which forms the basis of the SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) technique. unc.educharlotte.edu NMIA selectively acylates the 2'-hydroxyl group of ribonucleotides in conformationally flexible regions of an RNA molecule, while constrained or base-paired nucleotides react much more slowly. unc.edu This differential reactivity allows for the mapping of RNA secondary structure at single-nucleotide resolution. charlotte.edu
Computational chemistry plays a crucial role in predicting and explaining this selectivity. The reactivity of the isatoic anhydride core can be modulated by substituents on the aromatic ring. For example, the design of 1-methyl-7-nitroisatoic anhydride (1M7) was based on the principle that adding a strong electron-withdrawing nitro group would increase the electrophilicity of the anhydride carbonyls, leading to a much faster reaction with the RNA 2'-hydroxyl group. medchemexpress.com
First-principles calculations have also been used to understand the reactivity of different SHAPE reagents. A study comparing NMIA with 1-methyl-6-nitroisatoic anhydride (1M6) found that 1M6 reacts preferentially with nucleotides where one face of the nucleobase is open, allowing for an unhindered stacking interaction with the reagent. nih.gov This differential reactivity between NMIA and 1M6 can be exploited to identify noncanonical and tertiary contacts within an RNA structure. nih.gov Theoretical calculations of local reactivity descriptors, such as Fukui functions, can predict the most reactive sites within the molecule, corroborating experimental observations of nucleophilic attack at the carbonyl carbons. researchgate.net
| Reagent | Half-life of Hydrolysis | Key Feature | Reference |
|---|---|---|---|
| N-methylisatoic anhydride (NMIA) | ~20 min to completion | Original, moderately electrophilic SHAPE reagent. | medchemexpress.com |
| 1-methyl-7-nitroisatoic anhydride (1M7) | 14 s | Faster reacting due to electron-withdrawing nitro group. | medchemexpress.com |
In Silico Screening and Design of Derivatives
The foundational structure of this compound serves as a versatile scaffold for the in silico design and subsequent synthesis of new chemical probes with enhanced properties. A primary goal has been to improve upon the characteristics of NMIA for RNA structure analysis. medchemexpress.com
This has led to the development of second-generation SHAPE reagents. A prominent example is 1-methyl-7-nitroisatoic anhydride (1M7), which was designed to be much more reactive than NMIA. medchemexpress.com Its rapid reaction rate makes it ideal for equilibrium analysis of RNA structure. medchemexpress.com Further design efforts have focused on improving other properties, such as aqueous solubility. One strategy involved adding a trimethylammonium group to the aromatic ring, which serves the dual purpose of increasing water solubility and activating the carbonyl group through electron withdrawal.
Beyond modifying reactivity and solubility, derivatives have been designed to facilitate new applications. Biotin-conjugated N-methylisatoic anhydride was created as a chemical tool for the selective capture and separation of RNA from complex biological mixtures. In a different field, the N-methylisatoate ligand was incorporated into platinum(IV) complexes with the goal of creating novel photocytotoxic agents for potential use in cancer therapy. rsc.org These examples underscore the power of using the this compound framework as a starting point for rational, computation-guided design of new functional molecules.
Mechanistic Investigations of Biological Interactions
Molecular Probing of RNA Structure and Dynamics using N-Methylisatoic Anhydride (B1165640) (NMIA)
N-Methylisatoic anhydride (NMIA) is a chemical compound extensively utilized in the study of RNA structure. It serves as a key reagent in a technique known as Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE), which provides insights into the secondary and tertiary structure of RNA molecules at single-nucleotide resolution. acs.orgresearchgate.net
SHAPE technology leverages the principle that the reactivity of the 2'-hydroxyl group on the ribose sugar of an RNA nucleotide is dependent on its local structural flexibility. sci-hub.seacs.org In regions where the RNA is single-stranded or conformationally dynamic, the 2'-hydroxyl group is more accessible and reactive towards electrophilic reagents like NMIA. sci-hub.seacs.org Conversely, in regions constrained by base-pairing or other tertiary interactions, the reactivity is significantly reduced. acs.orgacs.org
The process involves treating an RNA molecule with NMIA, which acylates the 2'-hydroxyl groups of flexible nucleotides, forming stable 2'-O-adducts. mcb111.orgresearchgate.net These modification sites are then detected by a primer extension reaction using reverse transcriptase. The bulky adducts on the RNA backbone cause the reverse transcriptase to stall, generating a series of cDNA fragments of varying lengths. researchgate.net By analyzing the distribution and abundance of these fragments, typically through capillary electrophoresis, researchers can map the flexible and constrained regions of the RNA molecule with high precision. researchgate.netresearchgate.net The resulting SHAPE reactivity profile provides a quantitative measure of local nucleotide flexibility for each base in the RNA sequence. mcb111.org
Several variants of SHAPE have been developed to enhance its capabilities. For instance, differential SHAPE (dSHAPE) employs a combination of NMIA and a related, more reactive reagent, 1-methyl-6-nitroisatoic anhydride (1M6), to distinguish between different types of structural constraints. unc.edu This dual-reagent approach helps to identify tertiary contact points within the RNA structure. Another fast-acting reagent, 1-methyl-7-nitroisatoic anhydride (1M7), was developed to capture RNA structural dynamics on shorter timescales. researchgate.netsci-hub.se The half-life of 1M7 is significantly shorter (14 seconds) compared to NMIA (20 minutes), allowing for time-resolved studies of RNA folding and conformational changes. sci-hub.se
| Reagent | Typical Half-life | Key Application |
| NMIA | 20 minutes sci-hub.se | Standard RNA structure probing, detects slowly dynamic nucleotides. sci-hub.seunc.edunih.gov |
| 1M6 | - | Used with NMIA in dSHAPE to identify stacked nucleotides. unc.edu |
| 1M7 | 14 seconds sci-hub.se | Fast-acting probe for time-resolved studies of RNA folding. researchgate.netsci-hub.se |
The fundamental principle of SHAPE technology rests on the strong correlation between the local flexibility of an RNA nucleotide and its reactivity with NMIA. acs.org Conformationally flexible nucleotides, typically found in single-stranded regions, loops, and bulges, exhibit higher reactivity towards NMIA. sci-hub.sersc.org This is because the 2'-hydroxyl group in these flexible regions can more readily adopt a conformation that enhances its nucleophilicity, facilitating the acylation reaction. acs.orgoup.com
Conversely, nucleotides that are constrained by Watson-Crick base pairing in helical regions or involved in tertiary interactions show low reactivity. rsc.org This reduced reactivity is attributed to the constrained local environment, where interactions with the adjacent 3'-phosphodiester anion and other structural elements hinder the 2'-hydroxyl group from attacking the electrophilic NMIA. acs.orgacs.org The dynamic range between the most reactive (flexible) and least reactive (constrained) nucleotides can be 20-fold or greater, providing a clear signal for structural interpretation. mcb111.org Molecular dynamics simulations have further corroborated that RNA flexibility is a primary determinant of SHAPE reactivity. acs.org
SHAPE technology, utilizing NMIA and its analogs, has been instrumental in elucidating the structures of complex and biologically significant RNA molecules, such as riboswitches and telomerase RNA.
Riboswitch Structure Analysis: Riboswitches are segments of messenger RNA that can directly bind to small molecule metabolites, leading to a conformational change that regulates gene expression. nih.gov SHAPE has been used to study the folding of various riboswitches, including the guanine (B1146940), adenine (B156593), and lysine (B10760008) riboswitches. nih.govplos.orgoup.com For example, in the B. subtilis guanine riboswitch, NMIA probing revealed that the addition of guanine induces a significant increase in the melting temperature of nucleotides in the three-way junction, indicating the formation of a stable, ligand-bound structure. nih.gov Similarly, for the Vibrio cholerae adenine riboswitch, SHAPE analysis showed that adenine binding leads to increased accessibility of the Shine-Dalgarno sequence and the start codon, consistent with its function as a translational activator. plos.org These studies demonstrate the power of SHAPE to map ligand-induced conformational changes and provide insights into the regulatory mechanisms of riboswitches. unc.edu
Telomerase RNA Structure Analysis: Telomerase is a ribonucleoprotein enzyme that maintains the ends of chromosomes and contains an essential RNA component (TER) that serves as a template for telomeric DNA synthesis. nih.gov Understanding the structure of TER is crucial for comprehending its role in telomerase function. nih.gov SHAPE analysis with NMIA has been applied to model the structure of telomerase RNA from various organisms, including Tetrahymena thermophila and humans (hTER). nih.govresearchgate.net For Tetrahymena telomerase RNA, SHAPE data was used to generate a secondary structure model that contained most of the base pairs predicted by computational algorithms alone. nih.gov In the case of full-length hTER, SHAPE experiments helped to identify free nucleotides and dynamic regions, providing an experimental basis for modeling its three-dimensional structure. researchgate.net SHAPE has also been used to study the structure of a minimal, yet functional, telomerase RNA from the lepidopteran insect Spodoptera frugiperda. pnas.org
Enzyme Inhibition and Activation Studies at the Molecular Level
Derivatives of isatoic anhydride have been investigated for their potential to modulate the activity of various enzymes. These studies focus on understanding the molecular interactions between the compounds and their protein targets, which is essential for the rational design of more potent and selective inhibitors or activators.
The interaction between a ligand, such as a methylisatoic acid derivative, and a protein is a complex process governed by a variety of non-covalent forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.govresearchgate.net The binding of a ligand to the active site or an allosteric site of an enzyme can lead to inhibition or activation of its catalytic function.
Computational methods like molecular docking are frequently employed to predict and analyze the binding modes of these derivatives within the enzyme's active site. plos.orgacs.org These studies can reveal key interactions, such as hydrogen bonds with specific amino acid residues, that are crucial for the ligand's inhibitory or activating effect. plos.org For example, in the development of quinazolinone-7-carboxamides as inhibitors of soluble epoxide hydrolase (sEH), molecular modeling illustrated that the enzyme's active site is a hydrophobic L-shaped pocket, and the inhibitors were designed to fit within this pocket and interact with key catalytic residues. acs.org The analysis of protein-ligand complexes, often aided by crystallographic data, provides a detailed picture of the binding interface, including the role of water molecules and metal ions in mediating interactions. nih.gov
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and are used to understand how chemical structure relates to biological activity. mdpi.com By systematically modifying the structure of a lead compound, such as a this compound derivative, and evaluating the biological activity of the resulting analogs, researchers can identify the chemical features that are essential for a desired effect, such as enzyme inhibition.
For instance, in the development of novel spiroquinazoline (B1250128) derivatives from N-methylisatoic anhydride as acetylcholinesterase inhibitors, different synthetic modifications were made to the parent molecule, and the resulting compounds were tested for their inhibitory potency. researchgate.net Similarly, SAR studies on quinazolinone derivatives as sEH inhibitors showed that the nature and position of substituents on the thiobenzyl fragment were critical for potent inhibition. acs.org Moving a chloro substituent from the 2-position to the 3-position on the benzyl (B1604629) ring was beneficial for activity, while moving it to the 4-position was detrimental. acs.org These findings provide mechanistic insights into how the ligands interact with the enzyme and guide the design of next-generation compounds with improved properties.
| Compound Class | Target Enzyme | Key SAR Finding |
| Spiroquinazoline derivatives | Acetylcholinesterase | Synthesis from N-methylisatoic anhydride yielded potent inhibitors. researchgate.net |
| Quinazolinone-7-carboxamides | Soluble Epoxide Hydrolase (sEH) | Amide and thiobenzyl fragments flanking the quinazolinone nucleus are critical for potent sEH inhibition. acs.org |
| Benzimidazole-6-sulfonamides | Carbonic Anhydrase (CA) | Phenol and benzoic acid derivatives as substituents on the benzimidazole (B57391) core are effective for CA inhibition. semanticscholar.org |
Cellular Pathway Modulation Research in In Vitro Models
N-methylisatoic anhydride (NMIA), a derivative of this compound, is a key reagent in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) chemistry. This technique is utilized in in vitro models to investigate RNA structure at single-nucleotide resolution. By acylating flexible or unpaired nucleotides, NMIA helps to elucidate how RNA structure influences biological pathways. These studies are foundational, providing insights into gene regulation at the post-transcriptional level without the use of human trial data.
Research in in vitro settings has demonstrated that changes in RNA conformation are integral to the modulation of cellular processes. For instance, the biogenesis of microRNAs (miRNAs), which are crucial regulators of gene expression, is dependent on the specific structure of their primary transcripts (pri-miRNAs). In a study of pri-miR-30c-1, treatment with NMIA revealed that a single nucleotide polymorphism (G to A) induced significant structural modifications. nih.gov These structural changes were shown to directly affect the Drosha-mediated processing of the pri-miRNA in in vitro reactions, demonstrating how genetic variation can modulate the miRNA biogenesis pathway by altering RNA structure. nih.gov
Similarly, riboswitches, which are segments of non-coding RNA that bind to small molecules to regulate gene expression, rely on conformational changes. The add riboswitch, for example, modulates translation initiation in response to adenine binding. plos.org SHAPE analysis using NMIA on in vitro transcribed add riboswitch RNA showed that in the presence of adenine, the Shine-Dalgarno and AUG start codon sequences become more accessible. plos.org This structural rearrangement is a key mechanism for controlling the translation of downstream genes.
Furthermore, NMIA-based structural probing has been instrumental in understanding the mechanisms of viral gene expression. In the Pea enation mosaic virus (PEMV), SHAPE analysis helped identify a large bulged stem-loop structure that modulates programmed -1 ribosomal frameshifting (-1 PRF), a process essential for the expression of certain viral proteins. oup.com The reactivity of specific nucleotides to NMIA provided evidence for the flexibility of this region, suggesting its role in adopting alternative conformations that regulate ribosome movement. oup.com
These in vitro studies, summarized in the table below, highlight the utility of this compound derivatives in dissecting the structural basis of cellular pathway modulation.
| In Vitro Model System | RNA Target | Research Finding | Modulated Cellular Process |
| Cultured Cells / In Vitro Reaction | pri-miR-30c-1 | A G-to-A single nucleotide polymorphism alters the RNA secondary structure. nih.gov | MicroRNA biogenesis (Drosha processing). nih.gov |
| In Vitro Transcription System | add Riboswitch | Adenine binding induces a conformational change, increasing the accessibility of the Shine-Dalgarno sequence and start codon. plos.org | Translation initiation. plos.org |
| Wheat Germ Extracts | Pea enation mosaic virus (PEMV) RNA | A conserved stem-loop structure near the stop codon exhibits flexibility, influencing ribosomal frameshifting efficiency. oup.com | Viral protein expression via programmed ribosomal frameshifting. oup.com |
| In Vitro Transcription System | Riboswitch | The transcription factor NusA can assist in riboswitch activity by reducing the rate of transcription, allowing more time for the RNA to fold correctly. plos.org | Transcriptional regulation. plos.org |
Development of Bioconjugates for Biological Research Tools
Derivatives of this compound have been chemically modified to create bioconjugates that serve as powerful tools in biological research, particularly in the study and manipulation of nucleic acids. A significant application is the development of reagents for the selective capture and purification of RNA from complex biological mixtures.
One such development involves conjugating a derivative of N-methylisatoic anhydride (NMIA) to biotin (B1667282) through a disulfide linker. rsc.org This bioconjugate is designed to selectively acylate the 2'-hydroxyl groups of RNA. The attached biotin moiety then allows for the capture of the acylated RNA using streptavidin-coated magnetic beads. Subsequently, the purified RNA can be released by cleaving the disulfide bond. rsc.org This method enables the highly selective extraction and isolation of RNA from mixtures containing DNA, which is a critical step for many molecular biology applications, including RT-PCR. rsc.org
The initial parent compound, a biotin-conjugated NMIA, required elevated temperatures (65 °C) for efficient RNA acylation, which could lead to some non-specific extraction of DNA. rsc.org To overcome this limitation, a new generation of isatoic anhydride derivatives was designed to be more reactive and operate effectively at room temperature. A pyridine-based isatoic anhydride derivative, for instance, demonstrated enhanced reactivity and selectivity under milder conditions, significantly reducing DNA contamination in the purified RNA sample. rsc.org
These bioconjugates represent a significant advancement in nucleic acid separation technology, moving beyond traditional methods like silica-based "Boom chemistry". rsc.org The ability to selectively isolate RNA with high purity is essential for sensitive downstream analyses that aim to understand the role of RNA in cellular function and disease.
More broadly, the principle of using this compound derivatives in bioconjugation extends to other applications. The core function of these molecules is to act as electrophilic reagents that react with the 2'-hydroxyl group of flexible nucleotides. researchgate.net This reactivity has been harnessed in the SHAPE technique to map RNA structures. researchgate.net While not a bioconjugate in the traditional sense of delivering a payload, the covalent adduct formed between NMIA and RNA is itself a conjugate that serves as a probe for structural analysis. researchgate.netnih.gov The development of faster-acting reagents, such as 1-methyl-7-nitroisatoic anhydride (1M7), represents a refinement of this tool for more accurate and rapid analysis of RNA structure. researchgate.net
The table below summarizes key bioconjugates derived from isatoic anhydride and their applications as research tools.
| Bioconjugate/Derivative | Conjugated Moiety | Mechanism of Action | Application |
| Biotin-conjugated N-methylisatoic anhydride | Biotin (via disulfide linker) | Selectively acylates 2'-OH of RNA, allowing capture by streptavidin beads and subsequent release. rsc.org | Selective extraction and purification of RNA from DNA/RNA mixtures. rsc.org |
| Pyridine-based isatoic anhydride | Biotin (via disulfide linker) | Functions similarly to the NMIA conjugate but with higher reactivity at room temperature. rsc.org | Improved efficiency and selectivity of RNA extraction under milder conditions. rsc.org |
| N-methylisatoic anhydride (NMIA) | None (forms adduct with RNA) | Covalently modifies the 2'-hydroxyl group of flexible RNA nucleotides. researchgate.net | RNA structure probing via SHAPE chemistry. researchgate.net |
| 1-methyl-7-nitroisatoic anhydride (1M7) | None (forms adduct with RNA) | A faster-acting electrophile for 2'-hydroxyl acylation compared to NMIA. researchgate.net | High-resolution RNA secondary and tertiary structure analysis. researchgate.net |
Applications in Materials Science and Catalysis
Methylisatoic Acid as a Monomer or Precursor in Polymer Synthesis
This compound, primarily through its anhydride (B1165640) form (N-methylisatoic anhydride), serves as a valuable precursor in the synthesis of polymers, especially polyamides and polyamide-imides. The fundamental reaction enabling this application is the aminolysis of the anhydride ring, where an amine group opens the ring to form an amide bond. This process is a cornerstone of condensation polymerization, a method where monomers join together with the expulsion of a small molecule, such as water or, in the case of anhydride reactions, carbon dioxide.
Polyamides are a class of polymers characterized by repeating amide linkages (–CO–NH–). They can be synthesized through the step-growth polycondensation of diamines with dicarboxylic acids. mdpi.comresearchgate.net Alternatively, a single monomer containing both an amine and a carboxylic acid functional group can be used. acs.org N-methylisatoic anhydride, upon reaction with an amine, ring-opens to form an N-methylanthranilic acid derivative, which contains both a carboxylic acid and a secondary amine. This bifunctionality allows it to act as a monomer unit. The reaction of N-methylisatoic anhydride with amines to form amides is a well-established chemical transformation. researchgate.net
Furthermore, this compound derivatives are implicated in the synthesis of high-performance polymers like polyamide-imides (PAIs). acs.org PAIs are known for their exceptional thermal stability, chemical resistance, and mechanical strength. oup.com Their synthesis often involves the reaction between a component containing an imide ring and monomers that can form amide links, such as diamines and diacid chlorides or diisocyanates. oup.comgrafiati.com For instance, some synthetic routes for PAIs involve the polycondensation of a diacid containing a pre-formed imide ring with a diamine. acs.orgresearchgate.net The structure of this compound, containing the precursors for both amide and imide functionalities, makes it a relevant building block in this context. The hydrolysis of these polymers, breaking them down into their monomeric units, can be achieved through acid or base catalysis. researchgate.netescholarship.org
The table below summarizes polymerization reactions relevant to this compound.
| Polymer Type | Monomer/Precursor(s) | Key Linkage | Polymerization Method |
|---|---|---|---|
| Polyamide | Dicarboxylic acid + Diamine; or Amino acid | Amide (–CO–NH–) | Condensation Polymerization researchgate.netacs.org |
| Polyamide-imide (PAI) | Isocyanate + Trimellitic anhydride; or Diamine + Diacid-diimide | Amide (–CO–NH–) and Imide | Polycondensation acs.orgresearchgate.net |
| Amide from Anhydride | N-methylisatoic anhydride + Amine | Amide (–CO–NH–) | Aminolysis / Ring-opening researchgate.net |
Integration into Supramolecular Assemblies and Self-Assembling Systems
Supramolecular assemblies are complex, ordered structures formed by the spontaneous association of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. While direct research on this compound's role in such systems is limited, its molecular structure possesses the necessary features for participation in self-assembly. A patent has disclosed the use of isatoic anhydride conjugates in the formation of supramolecular polymers. escholarship.org
The key to supramolecular assembly is the presence of complementary functional groups that can recognize and bind to each other. This compound and its derivatives contain hydrogen bond donors (N-H group) and acceptors (carbonyl oxygen atoms), which are fundamental to forming extended networks. For example, the self-assembly of melamine (B1676169) and cyanuric acid derivatives in water is driven by the formation of extensive hydrogen-bonded networks between the molecules. rsc.org Similarly, lipophilic guanosine (B1672433) derivatives can self-assemble into distinct G-quartet and ribbon-like structures, guided by N−H···N and N−H···O intermolecular hydrogen bonds. nih.gov The stability and structure of these assemblies can be influenced by factors like the presence of cations and the surrounding solvent. nih.gov Theoretical studies on other systems have shown that π-stacking interactions, in combination with hydrogen bonds, play a significant structure-guiding role in stabilizing supramolecular architectures. mdpi.com Given the aromatic ring and hydrogen-bonding capabilities of this compound, it has the potential to be integrated into similar self-assembling systems.
Role in Metal-Organic Framework (MOF) Chemistry and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers or struts). ajol.infowikipedia.org These materials are of great interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. wikipedia.orgsigmaaldrich.com The design of MOFs relies on the selection of appropriate organic linkers, which typically contain multiple coordination sites, such as carboxylates or nitrogen-containing heterocyclic groups, capable of binding to metal centers. mdpi.comlupinepublishers.com
This compound, particularly after the opening of its anhydride ring to form N-methylanthranilic acid, presents a carboxylate group and an N-methylamino group. Both of these functional groups have the potential to coordinate with metal ions, making it a candidate for a linker molecule in the synthesis of coordination polymers. A research article has mentioned the reaction of this compound in the context of synthesizing a metal-organic framework, indicating its utility in this field. grafiati.com The versatility of linkers is crucial in determining the final topology and properties of the MOF. For example, 5-aminoisophthalic acid has been used as a ligand to create dysprosium-based MOFs with interesting luminescence properties for chemical sensing. mdpi.com Similarly, mixed-ligand systems, combining N-donor ligands and polycarboxylates, are often employed to construct diverse and functional coordination polymers. mdpi.com The bifunctional nature of this compound's opened form fits well within this synthetic strategy.
Ligand Design for Organocatalysis and Transition Metal Catalysis
In catalysis, ligands play a crucial role by binding to a central metal atom in transition metal catalysis or by acting directly as the catalyst in organocatalysis. rsc.org The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the catalytic reaction.
N-methylisatoic anhydride has been shown to be a substrate in reactions involving organocatalysts. Specifically, it can be covalently activated by chiral N-heterocyclic carbene (NHC) catalysts. researchgate.net NHCs are a class of organocatalysts that can activate substrates by forming key intermediates, such as acylazolium species, which alters the reactivity of the substrate. researchgate.net This activation strategy is a cornerstone of modern organocatalysis, enabling a wide range of chemical transformations.
Furthermore, derivatives of isatin (B1672199), a closely related compound, can form transition metal complexes that act as catalysts for oxidation reactions. scielo.br The design of ligands is central to asymmetric catalysis, where chiral ligands are used to transfer stereochemical information to the products of a reaction. rsc.orgnih.gov While not extensively explored, the structure of this compound provides a scaffold that could be modified to create novel ligands for both organocatalysis and transition metal catalysis. For example, its reaction with other molecules could yield multidentate ligands suitable for coordinating with metal centers, potentially influencing the outcome of catalytic processes.
Applications in Advanced Sensing and Imaging Probes (Mechanistic basis only)
N-methylisatoic anhydride (NMIA) is a key reagent in the chemical probing technique known as SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension), which is widely used for analyzing RNA structure at single-nucleotide resolution. acs.orgoup.com
The mechanistic basis of this application lies in the selective reactivity of NMIA towards the 2'-hydroxyl (2'-OH) group of ribose in RNA. mdpi.comacs.org The nucleophilicity of the 2'-OH group is gated by the local flexibility of the RNA backbone. acs.orgoup.com In regions where the RNA is flexible and conformationally dynamic (typically single-stranded or unstructured regions), the 2'-OH group is highly reactive and readily attacks the electrophilic carbonyl carbon of the anhydride. oup.comnih.gov This nucleophilic attack results in the acylation of the 2'-hydroxyl group, forming a bulky 2'-O-adduct and releasing carbon dioxide. oup.com Conversely, in structurally constrained regions, such as base-paired helices or regions involved in tertiary interactions, the 2'-OH group is less reactive, and acylation occurs at a much lower rate. oup.com
This differential reactivity is the core of the sensing mechanism. The sites of acylation act as blocks to the enzyme reverse transcriptase during primer extension experiments. mdpi.comacs.org By analyzing the points at which the enzyme stops, researchers can map the flexible and constrained regions of the RNA molecule, thereby deducing its secondary and tertiary structure. mdpi.com The reaction proceeds via base-catalysis, where a nearby functional group on the RNA can deprotonate the 2'-OH group, enhancing its nucleophilicity. nih.gov
Derivatives of NMIA have been developed to optimize this process, such as 1-methyl-7-nitroisatoic anhydride (1M7), which reacts much faster, reducing the risk of RNA degradation during the experiment. acs.orgacs.org Other derivatives have been conjugated with biotin (B1667282), allowing for the selective capture and separation of RNA from complex biological mixtures. medchemexpress.comrsc.org The mechanistic principle remains the same: selective acylation of the flexible 2'-hydroxyl groups of RNA. rsc.org
| Probe | Target | Mechanism of Action | Application |
| N-methylisatoic anhydride (NMIA) | RNA 2'-hydroxyl group | Selective acylation of conformationally flexible nucleotides acs.orgoup.com | RNA structure probing (SHAPE) mdpi.com |
| 1-methyl-7-nitroisatoic anhydride (1M7) | RNA 2'-hydroxyl group | Faster selective acylation of flexible nucleotides acs.org | RNA structure probing (SHAPE) acs.orgacs.org |
| Biotin-conjugated NMIA | RNA 2'-hydroxyl group | Selective acylation followed by streptavidin capture rsc.org | Nucleic acid separation medchemexpress.comrsc.org |
| N-methyl isatin nanoparticles | Cadmium ions (Cd²⁺) | Chelation Enhanced Fluorescence (CHEF) researchgate.net | Fluorescent ion sensing researchgate.net |
Future Directions and Emerging Research Opportunities
Development of Novel Synthetic Methodologies with Enhanced Atom Economy
The synthesis of methylisatoic acid and its derivatives is poised for significant evolution, driven by the principles of green chemistry and the demand for more efficient chemical processes. Future research will focus on developing novel synthetic routes that maximize atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. monash.eduresearchgate.net
Current methods for synthesizing the parent isatoic anhydride (B1165640) ring often involve multi-step procedures or the use of stoichiometric reagents, which can generate substantial waste. rsc.org Emerging strategies are moving towards catalytic, one-pot, and multicomponent reactions (MCRs) that offer higher efficiency and sustainability. mdpi.comnih.gov
Key future directions include:
Catalytic Carbonylation: Palladium-catalyzed carbonylation of substituted anilines or o-iodoanilines presents a more atom-economical route to the isatoic anhydride core compared to traditional methods. researchgate.net Future work will likely focus on using more sustainable and cost-effective base-metal catalysts.
Flow Chemistry: The use of continuous-flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability of synthetic processes for this compound derivatives.
| Synthetic Approach | Description | Advantages | Future Research Goal |
| Traditional Synthesis | Multi-step process often involving protection/deprotection steps and stoichiometric reagents. | Well-established and reliable for small-scale synthesis. | N/A |
| Catalytic Carbonylation | One-pot synthesis from aniline derivatives using a catalyst (e.g., Palladium) and carbon monoxide. researchgate.net | Higher atom economy, fewer steps, reduced waste. | Development of cheaper, more sustainable catalysts (e.g., iron, copper). |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product, such as quinazolinones from isatoic anhydrides. mdpi.com | High efficiency, rapid generation of molecular diversity, excellent atom economy. | Expanding the scope of MCRs to create novel libraries of this compound-derived compounds. |
| C-H Functionalization | Direct modification of C-H bonds on the aromatic ring to add new functional groups. | Eliminates the need for pre-functionalized starting materials, shortening synthetic routes. | Improving regioselectivity and catalyst efficiency for direct functionalization of the this compound core. |
Advanced Mechanistic Studies using Hybrid Experimental-Computational Approaches
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The future of mechanistic studies lies in a synergistic combination of advanced experimental techniques and high-level computational modeling. nih.gov
Hybrid approaches will provide unprecedented insight into the intricate details of reaction pathways:
Experimental Probes: Techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring (e.g., NMR, IR) will be used to trap reactive intermediates and map reaction progress.
Computational Chemistry: Density Functional Theory (DFT) calculations will be employed to model reaction coordinates, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. researchgate.net This can help elucidate complex mechanisms, such as those in transition-metal-catalyzed reactions, and rationalize observed selectivity. nih.gov
This dual approach will be instrumental in answering key questions, such as the precise role of catalysts, the nature of short-lived intermediates, and the origins of regio- and stereoselectivity in reactions involving the this compound ring.
Exploration of Undiscovered Biological Target Interactions and Pathways
The isatoic anhydride scaffold is a component of many synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects. nih.gov However, the full therapeutic potential of this compound derivatives remains largely untapped. Future research will focus on the systematic exploration of their interactions with undiscovered biological targets.
Key opportunities in this area include:
High-Throughput Screening (HTS): Synthesizing large, diverse libraries of this compound derivatives and screening them against panels of biological targets (e.g., enzymes, receptors, ion channels) can rapidly identify new lead compounds for drug discovery.
Molecular Hybridization: Creating hybrid molecules that combine the this compound core with other known pharmacophores is a promising strategy for developing compounds with novel or dual-action mechanisms of action. mdpi.com
Target Identification: For derivatives that show promising biological activity, advanced chemical biology techniques will be used to identify their specific molecular targets, which is critical for understanding their mechanism of action and guiding further optimization. mdpi.com
The structural rigidity and synthetic tractability of the this compound core make it an ideal starting point for generating novel molecular architectures with the potential to modulate new biological pathways. nih.gov
Design of Next-Generation Chemical Probes and Research Tools
N-methylisatoic anhydride (NMIA) is already a widely used and well-validated chemical probe in molecular biology. glpbio.comglpbio.combioscience.co.uk It is employed in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) technology to resolve the secondary structures of RNA. charlotte.edunih.gov The anhydride reacts with the 2'-hydroxyl group of flexible ribonucleotides, allowing researchers to map the structure of RNA molecules. charlotte.edu
The future in this domain lies in the rational design of "next-generation" probes based on the this compound scaffold. The goal is to develop new research tools with enhanced properties tailored for specific applications, such as in-vivo studies or for targeting specific types of nucleic acids. charlotte.edu
Potential improvements include:
Enhanced Water Solubility: Modifying the methylisatoic anhydride structure to improve its aqueous solubility would be advantageous for biological experiments. google.com
Modulated Reactivity: Fine-tuning the electrophilicity of the anhydride could lead to probes with different reaction kinetics, allowing for more controlled labeling of RNA.
Cell Permeability: Designing derivatives that can more efficiently cross cell membranes is crucial for probing RNA structure within living cells.
Multi-functional Probes: Incorporating additional functionalities, such as fluorophores, biotin (B1667282) tags for purification, or cross-linking groups, into the this compound structure can create powerful, multi-purpose research tools. researchgate.netgoogle.comgoogle.com
| SHAPE Reagent | Core Structure | Key Feature/Application | Area for Future Improvement |
| NMIA (N-methylisatoic anhydride) | Isatoic Anhydride | Standard, well-validated reagent for in-vitro and some in-cellulo RNA structure probing. nih.gov | Moderate reactivity; limited water solubility. |
| 1M7 (1-methyl-7-nitroisatoic anhydride) | Nitroisatoic Anhydride | Higher reactivity than NMIA, useful for probing less reactive nucleotides. nih.gov | Shorter half-life may be challenging for some applications. |
| 1M6 (1-methyl-6-nitroisatoic anhydride) | Nitroisatoic Anhydride | Alternative reagent with different reactivity profile. nih.gov | Further characterization of in-vivo performance needed. |
| Next-Generation Probes | Modified this compound | (Hypothetical) Designed for specific tasks. | Enhanced cell permeability, improved solubility, tunable reactivity, integrated reporter groups. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical research is conducted, and their application to this compound chemistry holds immense promise. iscientific.orgchimia.ch These computational tools can accelerate the discovery and optimization of new molecules by analyzing vast datasets to identify patterns that are not apparent to human researchers. youtube.com
Key applications of AI/ML in this compound research will include:
Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical and biological properties (e.g., solubility, binding affinity, toxicity) of novel, yet-to-be-synthesized this compound derivatives. arxiv.orgscholasticahq.comnih.govchemrxiv.orgnih.gov This allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes for complex derivatives of this compound by analyzing millions of published chemical reactions. chemcopilot.com These platforms can suggest disconnections and starting materials that a human chemist might overlook.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for a specific biological target or a desired set of properties. This opens the door to exploring new regions of chemical space.
The success of these approaches will depend heavily on the availability of high-quality, standardized experimental data for training and validating the AI models. arxiv.org
Challenges and Perspectives in this compound Research
While the future of this compound research is bright, several challenges must be addressed to realize its full potential. A primary challenge is the development of synthetic methods that are not only efficient and atom-economical but also highly selective, allowing for precise modification at specific positions on the heterocyclic ring. For biological applications, overcoming the often-poor aqueous solubility of organic compounds remains a significant hurdle. charlotte.edu Furthermore, the effective application of AI and machine learning requires large, curated datasets, the generation of which will necessitate a concerted effort in data collection and standardization.
Despite these challenges, the outlook is highly positive. The growing global market for isatoic anhydride and its derivatives underscores its industrial importance. marketresearchfuture.comopenpr.comresearchandmarkets.com this compound is a uniquely versatile platform. Its established role as a precursor in organic synthesis and as a core component of the NMIA chemical probe provides a solid foundation for future innovation. By embracing green chemistry principles, integrating advanced computational tools, and exploring new biological frontiers, research into this compound is well-positioned to contribute significantly to the development of new therapeutics, advanced research tools, and functional materials.
Q & A
Q. What are the primary applications of methylisatoic acid derivatives in biochemical assays?
this compound derivatives, such as N-methylisatoic anhydride (MIA), are widely used for selective 2'-hydroxyl acylation of RNA to enable efficient nucleic acid separation. This method involves conjugating MIA with biotin and a disulfide linker, allowing streptavidin-coated magnetic beads to capture RNA from DNA-RNA mixtures . Additionally, MIA serves as a fluorescent tag for polysaccharides (e.g., dextran and aminogalactose) via a rapid, mild labeling protocol in borate buffer (pH 8.0) with dimethyl sulfoxide (DMSO) . These applications leverage the compound’s reactivity with hydroxyl groups and compatibility with biological systems.
Q. How can researchers validate the purity and identity of this compound derivatives in synthesis protocols?
For novel derivatives, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential to confirm structural identity and purity. Known compounds require cross-referencing with published spectral data or synthetic protocols. Experimental sections must detail reaction conditions (solvent, pH, temperature) and purification steps (e.g., column chromatography). Reproducibility hinges on transparent reporting of these parameters, as emphasized in guidelines for chemical methodology documentation .
Q. What statistical methods are appropriate for analyzing enzymatic activity data involving this compound-based probes?
Fluorescence assays using this compound-conjugated nucleotides (e.g., MANT-GTP) require environmental sensitivity controls due to fluorophore variability in polar vs. nonpolar solvents. Researchers should apply paired t-tests to compare treated vs. control groups and use ANOVA for multi-condition experiments. Data normalization to baseline fluorescence (e.g., buffer-only readings) is critical to mitigate solvent-induced artifacts .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory findings in RNA capture efficiency using this compound-based probes?
Contradictions in RNA yield may arise from variability in buffer composition (e.g., ionic strength, pH) or competing reactions with non-target hydroxyl groups. A factorial experimental design can isolate variables:
- Factor 1: Buffer conditions (e.g., 50 mM Tris, pH 8.0 vs. phosphate-buffered saline).
- Factor 2: Incubation time (5–30 minutes).
- Response variable: RNA recovery quantified via spectrophotometry.
Include negative controls (DNA-only mixtures) and replicate trials (n ≥ 3) to assess reproducibility. Meta-analysis of prior studies can further identify confounding factors, such as cross-reactivity with ribosomal RNA .
Q. What methodological challenges arise when using this compound derivatives for in vivo fluorescent labeling, and how can they be resolved?
Key challenges include:
- Fluorophore instability: MANT-based probes exhibit reduced quantum yield in aqueous environments, necessitating solvent optimization or two-photon microscopy to enhance signal-to-noise ratios .
- Non-specific binding: Pre-treatment with hydroxyl group blockers (e.g., borate competitors) minimizes off-target labeling .
- Quantitative limitations: Calibration curves using known RNA concentrations improve accuracy, while dose-response studies validate probe specificity .
Q. How can meta-analysis resolve discrepancies in reported reaction kinetics of this compound with nucleic acids?
Meta-analysis protocols involve:
Systematic literature search: Use databases (Web of Science, Scopus) to identify studies measuring reaction rates under standardized conditions (e.g., 25°C, pH 8.0).
Data extraction: Collect kinetic parameters (kcat, KM) and experimental variables (buffer composition, probe concentration).
Effect size calculation: Normalize rates across studies using Hedges’ g to account for sample size differences.
Subgroup analysis: Stratify data by RNA type (e.g., mRNA vs. rRNA) to identify structure-activity relationships.
This approach can reconcile variability attributed to methodological heterogeneity .
Methodological Considerations
Q. What guidelines ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Documentation: Provide step-by-step protocols, including reagent purity, equipment specifications, and failure analyses.
- Data sharing: Deposit raw spectral data (NMR, HPLC) in supplementary materials with accession codes.
- Cross-validation: Compare results with independent techniques (e.g., mass spectrometry for molecular weight confirmation) .
Q. How should researchers address ethical and data-quality concerns in studies involving this compound?
- Data transparency: Publish raw fluorescence spectra and statistical code in open repositories.
- Ethical compliance: Disclose conflicts of interest (e.g., commercial reagent partnerships) and adhere to institutional biosafety guidelines for RNA handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
